Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate
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Overview
Description
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the trifluoroborate family, which is recognized for its moisture and air stability, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate typically involves the reaction of 3-(methoxymethoxy)phenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain consistency and purity. The use of automated reactors and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate exerts its effects involves the activation of the boron center, which facilitates the formation of new chemical bonds. The trifluoroborate group acts as a leaving group in substitution reactions, while in coupling reactions, it forms a stable intermediate with the palladium catalyst, enabling the transfer of the phenyl group to the target molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate is unique due to its enhanced stability and reactivity compared to other trifluoroborates. Its methoxymethoxy group provides additional stability and makes it a versatile reagent in various synthetic applications .
Properties
Molecular Formula |
C8H9BF3KO2 |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(methoxymethoxy)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
InChI Key |
WJCACGHHIDVRQG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OCOC)(F)(F)F.[K+] |
Origin of Product |
United States |
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